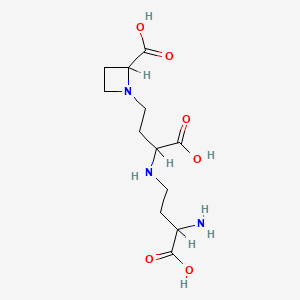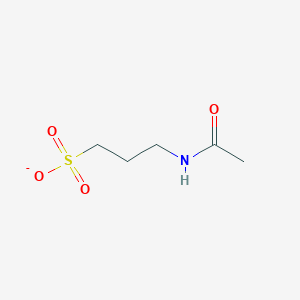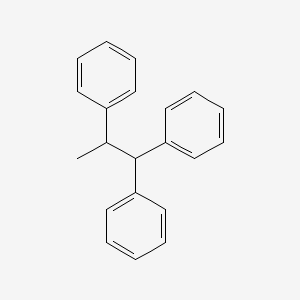
2-Benzofuran-1,3-dione;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofuran-1,3-dione: , furan-2,5-dione , and 2-(2-hydroxyethoxy)ethanol 2-(2-hydroxyethoxy)ethanol is a glycol ether used as a solvent and in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Catalytic Oxidation of Naphthalene: This method involves the catalytic oxidation of naphthalene in the presence of vanadium pentoxide to produce phthalic anhydride.
Air Oxidation Method: Benzene is reacted with oxygen under the action of a catalyst to produce phthalic anhydride.
Industrial Production Methods: Phthalic anhydride is produced industrially by the catalytic oxidation of o-xylene or naphthalene in a fluidized bed or fixed bed reactor .
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: Furan and maleic anhydride undergo a Diels-Alder cycloaddition followed by dehydration to produce maleic anhydride.
Industrial Production Methods: Maleic anhydride is produced by the oxidation of benzene or butane in the presence of a vanadium-phosphorus oxide catalyst .
Synthetic Routes and Reaction Conditions:
Ethylene Oxide Reaction: Ethylene oxide is reacted with ethylene glycol to produce 2-(2-hydroxyethoxy)ethanol.
Industrial Production Methods: This compound is produced industrially by the reaction of ethylene oxide with ethylene glycol under controlled conditions .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Phthalic anhydride reacts with water to form phthalic acid.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions:
- Water for hydrolysis.
- Alcohols and acid catalysts for esterification.
Major Products:
- Phthalic acid from hydrolysis.
- Phthalate esters from esterification.
Types of Reactions:
Hydrolysis: Maleic anhydride reacts with water to form maleic acid.
Diels-Alder Reaction: Reacts with dienes to form cycloaddition products.
Common Reagents and Conditions:
- Water for hydrolysis.
- Dienes for Diels-Alder reactions.
Major Products:
- Maleic acid from hydrolysis.
- Cycloaddition products from Diels-Alder reactions.
Types of Reactions:
Esterification: Reacts with acids to form esters.
Etherification: Reacts with alkyl halides to form ethers.
Common Reagents and Conditions:
- Acids for esterification.
- Alkyl halides for etherification.
Major Products:
- Esters from esterification.
- Ethers from etherification.
Scientific Research Applications
2-Benzofuran-1,3-dione
Chemistry: Used as a reagent in organic synthesis.
Industry: Used in the production of plasticizers, resins, and dyes.
Furan-2,5-dione
Chemistry: Used as a dienophile in Diels-Alder reactions.
Industry: Used in the production of unsaturated polyester resins.
2-(2-hydroxyethoxy)ethanol
Mechanism of Action
2-Benzofuran-1,3-dione
Phthalic anhydride exerts its effects through its reactivity with nucleophiles, forming various derivatives such as esters and amides .
Furan-2,5-dione
Maleic anhydride acts as an electrophile in Diels-Alder reactions, forming cycloaddition products with dienes .
2-(2-hydroxyethoxy)ethanol
This compound acts as a solvent and a reactant in various chemical reactions, facilitating the formation of esters and ethers .
Comparison with Similar Compounds
2-Benzofuran-1,3-dione
Similar Compounds: Phthalic acid, isophthalic acid.
Uniqueness: Phthalic anhydride is more reactive due to its anhydride functional group.
Furan-2,5-dione
Similar Compounds: Maleic acid, fumaric acid.
Uniqueness: Maleic anhydride is more reactive due to its anhydride functional group.
2-(2-hydroxyethoxy)ethanol
Properties
CAS No. |
26123-45-5 |
|---|---|
Molecular Formula |
C16H16O9 |
Molecular Weight |
352.29 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C8H4O3.C4H2O3.C4H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6/h1-4H;1-2H;5-6H,1-4H2 |
InChI Key |
CIXDCTUCTNUFBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(COCCO)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(COCCO)O |
Synonyms |
PN-1 resin polyester maleate resin PN-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester](/img/structure/B1228764.png)
![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)


![2-amino-4-(2-ethoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1228769.png)



![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)
![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)




